Cas no 2171529-44-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features an Fmoc group, which provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The hydroxyl and carboxyl functional groups offer additional sites for further modification or conjugation, enhancing versatility in synthetic routes. Its stable structure facilitates efficient coupling reactions while minimizing side reactions. This derivative is particularly useful in constructing complex peptides requiring orthogonal protection strategies. High purity and consistent performance make it suitable for research and pharmaceutical development, where precise control over peptide sequences is critical.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid structure
2171529-44-3 structure
Product Name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid
CAS No:2171529-44-3
MF:C22H24N2O6
MW:412.435766220093
CID:6077350
PubChem ID:165575766
Update Time:2025-10-28

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxypropanoic acid
    • 2171529-44-3
    • EN300-1538127
    • Inchi: 1S/C22H24N2O6/c1-2-18(20(26)23-11-19(25)21(27)28)24-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19,25H,2,11-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)
    • InChI Key: OGVPQARLVJZROE-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(C(=O)O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 412.16343649g/mol
  • Monoisotopic Mass: 412.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 125Ų

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid Pricemore >>

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Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid

Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic Acid (CAS No. 2171529-44-3)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid, with the CAS number 2171529-44-3, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in drug development and biotechnology. The unique structural features of this molecule make it a valuable candidate for further exploration and utilization in synthetic chemistry and medicinal chemistry.

The molecular structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid incorporates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and protection strategies. This group not only enhances the stability of the molecule during synthetic processes but also provides a site for further functionalization, making it a versatile building block for more complex structures.

In addition to the Fmoc group, the compound features an amino group and a carboxylic acid group, which are essential for its role in various biochemical pathways. The amino group can participate in hydrogen bonding interactions, while the carboxylic acid group can act as both an acid and a base, depending on the pH environment. These properties make the compound suitable for applications in enzyme inhibition, receptor binding, and other pharmacological mechanisms.

Recent research has highlighted the potential of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid in the development of novel therapeutic agents. Studies have demonstrated its ability to interact with specific biological targets, leading to promising results in preclinical models. For instance, researchers have explored its efficacy in modulating enzyme activity and inhibiting inflammatory pathways. These findings suggest that this compound could be a valuable asset in the treatment of various diseases, including those related to metabolic disorders and chronic inflammation.

The synthesis of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), has been instrumental in optimizing the production process. These methods allow for efficient coupling of functional groups while minimizing side reactions, resulting in a high-quality final product.

The application of computational chemistry has also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological effects accurately. These computational approaches complement experimental data, offering a comprehensive understanding of the compound's mechanism of action.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxypropanoic acid (CAS No. 2171529-44-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for drug development, while recent studies highlight its promising biological activities. Continued research and exploration into this compound are likely to yield valuable insights and advancements in the field of medicinal chemistry.

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